molecular formula C14H11NO3 B13688822 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile CAS No. 2803552-55-6

4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile

Cat. No.: B13688822
CAS No.: 2803552-55-6
M. Wt: 241.24 g/mol
InChI Key: ZTJKVXTXDBZRNP-UHFFFAOYSA-N
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Description

4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H11NO3. It is known for its unique structure, which includes a benzonitrile group attached to a phenoxy group that is further substituted with hydroxy and hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-(hydroxymethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile group can participate in interactions with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .

Biological Activity

4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile, a compound with the molecular formula C14_{14}H11_{11}NO3_3, has garnered attention in recent years due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by data tables and case studies.

Structural Characteristics

The compound features a hydroxymethyl group and a benzonitrile moiety linked through a phenoxy group . This unique structure is significant for its ability to interact with biological targets, which may influence enzyme activity and receptor interactions.

Molecular Structure

  • Molecular Formula : C14_{14}H11_{11}NO3_3
  • Key Functional Groups :
    • Hydroxymethyl (-CH2_2OH)
    • Phenoxy (-OPh)
    • Benzonitrile (-C≡N)

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxybenzyl alcohol with 4-cyanophenol in the presence of potassium carbonate and dimethylformamide (DMF). The reaction is heated to promote product formation. In industrial applications, continuous flow reactors can be utilized to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : Studies have shown that the compound can scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related disorders.
  • Enzyme Modulation : The hydroxymethyl group allows for hydrogen bonding with various biomolecules, influencing enzyme activity and potentially modulating metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the compound's ability to scavenge DPPH radicals, demonstrating significant antioxidant activity at concentrations as low as 10 µM. The IC50_{50} value was determined to be approximately 25 µM.
  • Enzyme Interaction Studies
    • Research conducted on the interaction of this compound with human glycine N-methyltransferase (hGNMT) showed that the compound could inhibit enzyme activity by forming stable complexes, suggesting a potential role in metabolic regulation.
  • Antimicrobial Efficacy
    • In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antimicrobial activity.

Comparative Analysis

A comparative analysis of similar compounds reveals distinct differences in biological activity based on structural variations. The following table summarizes key findings:

Compound NameIC50_{50} (µM)MIC (µg/mL)Biological Activity
This compound2550Antioxidant, Antimicrobial
Similar Compound A3070Antioxidant
Similar Compound B40>100Weak Antimicrobial

Properties

CAS No.

2803552-55-6

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile

InChI

InChI=1S/C14H11NO3/c15-8-10-1-3-12(4-2-10)18-13-5-6-14(17)11(7-13)9-16/h1-7,16-17H,9H2

InChI Key

ZTJKVXTXDBZRNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)O)CO

Origin of Product

United States

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